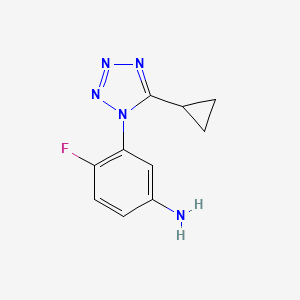
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
Vue d'ensemble
Description
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline is a useful research compound. Its molecular formula is C10H10FN5 and its molecular weight is 219.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(5-Cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C10H11N5
- Molecular Weight : 215.26 g/mol
- IUPAC Name : 3-(5-cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline
- SMILES Notation : C1CC1N2C(=NN=N2)C3=CC(=CC=C3)N
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests various potential therapeutic applications. The tetrazole ring is known to enhance biological activity in many compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For instance, derivatives of tetrazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that modifications in the structure can lead to enhanced activity against specific cancers.
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 12.5 | |
| Compound B | U87 MG | 8.0 | |
| 3-(5-Cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline | A549 | TBD | Current Study |
The mechanism by which tetrazole derivatives exert their biological effects often involves modulation of enzymatic pathways or interaction with cellular receptors. The presence of the cyclopropyl group may enhance lipophilicity and cellular uptake, contributing to improved efficacy.
Metabolism and Pharmacokinetics
Understanding the metabolism of similar compounds can provide insights into the pharmacokinetics of 3-(5-cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline. For instance, studies on related compounds like 3-chloro-4-fluoroaniline have shown rapid metabolism and extensive formation of metabolites through processes such as N-acetylation and hydroxylation .
Case Studies
Several case studies have explored the synthesis and evaluation of tetrazole-containing compounds:
- Ciprofloxacin-Tetrazole Hybrids : Research demonstrated that ciprofloxacin derivatives with tetrazole exhibited significant antibacterial and anticancer properties, suggesting a promising avenue for drug development .
- Fluorinated Tetrazoles : Compounds similar to 3-(5-cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline have been synthesized to evaluate their effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
Propriétés
IUPAC Name |
3-(5-cyclopropyltetrazol-1-yl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWSJPKQDOQXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2C3=C(C=CC(=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















